Product packaging for Demethyldolastatin 10(Cat. No.:)

Demethyldolastatin 10

Cat. No.: B10799116
M. Wt: 771.1 g/mol
InChI Key: BLUGYPPOFIHFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Demethyldolastatin 10 as a Marine Natural Product Derivative

This compound is a synthetic analogue of Dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. nih.govmedchemexpress.com The dolastatin family of peptides has long been recognized for its potent cytotoxic effects. This compound's significance lies in its structural modifications from the parent compound, which enhance its utility in specific applications. While Dolastatin 10 itself is a powerful antineoplastic agent, its synthetic derivative, this compound, has been optimized for use as a payload in antibody-drug conjugates (ADCs). nih.govmedchemexpress.comnih.gov

The structural difference between Dolastatin 10 and this compound is subtle yet crucial. This compound is a synthetic derivative where one of the methyl groups on the N-terminal valine residue of Dolastatin 10 is removed. nih.govnih.gov This modification allows for its efficient conjugation to linker molecules, a key step in the construction of ADCs.

Below is a table comparing the chemical properties of Dolastatin 10 and this compound.

PropertyDolastatin 10This compound (MMAD)
Molecular Formula C42H68N6O6SC41H66N6O6S
Molecular Weight 785.1 g/mol 771.1 g/mol
Origin Natural ProductSynthetic
Primary Use Antineoplastic AgentADC Payload, Tubulin Inhibitor

Data sourced from multiple references. nih.govnih.gov

Historical Context of Dolastatin Family in Biological Investigations

The story of the dolastatins begins in the 1970s with the isolation of Dolastatin 10 from the sea hare Dolabella auricularia. This natural product exhibited remarkable potency against various cancer cell lines, sparking decades of research into its mechanism of action and potential therapeutic applications. nih.gov The dolastatins, as a class of compounds, are potent inhibitors of tubulin polymerization, a fundamental process in cell division. medchemexpress.com By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. nih.gov

The initial promise of Dolastatin 10 as a standalone therapeutic was met with challenges, leading researchers to explore its derivatives. The goal was to retain the high cytotoxicity of the parent compound while improving its pharmacological properties and enabling targeted delivery. This led to the synthesis of numerous analogues, including the auristatins. Monomethyl auristatin E (MMAE) and Monomethyl auristatin F (MMAF) are other well-known derivatives that, along with this compound (MMAD), have become critical components in the development of ADCs. medchemexpress.com These synthetic derivatives represent a pivotal step in harnessing the power of marine natural products for precision medicine.

Conceptual Framework of this compound as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems. This compound perfectly fits this description, serving as a highly selective probe for tubulin. chemicalbook.combiocrick.com Its primary application in this context is as the cytotoxic "payload" in antibody-drug conjugates (ADCs). medchemexpress.com

ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They consist of three main components:

An antibody that specifically targets a protein (antigen) on the surface of tumor cells.

A stable chemical linker.

A cytotoxic agent, such as this compound.

The conceptual framework for using this compound as a chemical probe in ADCs is as follows: The antibody component of the ADC selectively binds to the target antigen on the cancer cell surface. The ADC is then internalized by the cell, and the linker is cleaved, releasing the this compound payload. Once inside the cell, this compound exerts its potent cytotoxic effect by inhibiting tubulin polymerization, leading to cell death. biocrick.com This targeted delivery mechanism ensures that the highly potent cytotoxic agent is delivered specifically to cancer cells, minimizing damage to healthy tissues. chemicalbook.com

The use of this compound in this capacity has been instrumental in advancing the field of targeted cancer therapy. It allows researchers to probe the function of tubulin in a cell-specific manner and has led to the development of ADCs that have shown significant efficacy in preclinical studies. medchemexpress.com The ability to conjugate this compound to different antibodies allows for the investigation and targeting of various types of cancer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H66N6O6S B10799116 Demethyldolastatin 10

Properties

IUPAC Name

N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUGYPPOFIHFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action and Cellular Target Engagement

Elucidation of Demethyldolastatin 10's Tubulin Binding Dynamics

The interaction of this compound with tubulin, the fundamental protein subunit of microtubules, is a key aspect of its mechanism. Research has shown that this compound binds directly to tubulin. acs.orgacs.org Scatchard analysis of this binding interaction has revealed the presence of two distinct classes of binding sites on the tubulin molecule. nih.govacs.org One is a high-affinity class of sites, and the other is a low-affinity class. acs.org

A significant finding is that this compound does not compete with vinblastine (B1199706) for binding to tubulin. nih.govacs.org This lack of competition suggests that this compound binds to a novel site on the tubulin protein, distinct from the well-characterized vinca (B1221190) alkaloid binding domain. nih.govacs.org This is in contrast to the related compound dolastatin 10, which is known to be a noncompetitive inhibitor of vinblastine binding. acs.org The unique binding characteristics of this compound point to a distinct molecular mechanism for its interaction with tubulin. acs.org

Table 1: Tubulin Binding Affinity of this compound

Binding Site Class Dissociation Constant (Kd)
High-Affinity 19.4 µM
Low-Affinity 136 µM

This table presents the dissociation constants for the two classes of this compound binding sites on tubulin, as determined by Scatchard analysis. acs.orgacs.org

Inhibitory Effects on Microtubule Polymerization and Dynamics

This compound exerts a potent inhibitory effect on the dynamic instability of microtubules. nih.govacs.org It has been shown to inhibit microtubule polymerization in a concentration-dependent manner and can also induce the depolymerization of microtubules that have already formed. nih.gov

Table 2: Effects of this compound on Microtubule Dynamic Instability

Parameter of Dynamic Instability Effect of this compound
Growing Rate and Extent Reduced
Shortening Rate and Extent Reduced
Rescue Frequency Increased
Time in Paused State Increased
Catastrophe Frequency Little Effect

This table summarizes the observed effects of this compound on the key parameters of microtubule dynamic instability in vitro. acs.orgmedchemexpress.com

Cellular Responses to Mitotic Perturbation Induced by this compound

The disruption of microtubule dynamics by this compound leads to significant consequences for dividing cells. The primary cellular response is a blockage of the cell cycle at the G2/M phase, which corresponds to mitosis. acs.orgnih.gov This mitotic arrest is a direct result of the compound's interference with the formation and function of the mitotic spindle, the microtubule-based structure essential for chromosome segregation. nih.gov

In the presence of this compound, cells in mitosis exhibit abnormal spindles and incorrect chromosome distribution. nih.gov The suppression of spindle microtubule dynamics is believed to be the principal mechanism through which the compound exerts its antitumor activity. nih.govacs.org This disruption of the mitotic process can ultimately trigger programmed cell death, or apoptosis. nih.gov The cellular response to this mitotic perturbation is a key determinant of the compound's cytotoxic effects. nih.gov

Identification and Characterization of Specific Molecular Targets within the Cell

The primary and most well-characterized molecular target of this compound within the cell is tubulin. dcchemicals.comsmolecule.comtargetmol.com The binding of this compound to tubulin and the subsequent disruption of microtubule function are the foundational events that lead to its biological activity. nih.govacs.org The high cytotoxicity of this compound, with an IC50 in the nanomolar range for some cell lines, underscores the critical nature of this interaction. nih.govmedchemexpress.com

Beyond its direct effects, this compound has also been utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs). targetmol.comchemicalbook.commedchemexpress.com In this context, the compound is linked to an antibody that specifically targets a protein expressed on the surface of cancer cells. This approach aims to deliver the potent tubulin inhibitor directly to the tumor cells, thereby increasing its efficacy and potentially reducing side effects. chemicalbook.com

Comparative Analysis of Mechanism of Action with Other Cytoskeletal Modulators

The mechanism of action of this compound can be compared and contrasted with other classes of drugs that target the cytoskeleton, particularly other microtubule inhibitors like the vinca alkaloids and taxanes.

Vinca Alkaloids (e.g., Vinblastine, Vincristine): Like this compound, vinca alkaloids inhibit microtubule polymerization and lead to mitotic arrest. ijsrtjournal.comresearchgate.net They function by binding to tubulin and preventing its assembly into microtubules. ijsrtjournal.com However, a key difference is the binding site. This compound does not competitively inhibit the binding of vinblastine to tubulin, indicating that they bind to different sites on the tubulin molecule. nih.govacs.org Dolastatin 10, a related compound, is a noncompetitive inhibitor of vincristine (B1662923) binding, suggesting binding to a distinct site that is nonetheless in close proximity to the vinca alkaloid site. nih.gov

Taxanes (e.g., Paclitaxel): In contrast to this compound and the vinca alkaloids, taxanes are microtubule-stabilizing agents. wikipedia.orgnih.gov They bind to the β-tubulin subunit within the microtubule and promote its polymerization while inhibiting depolymerization. nih.gov This leads to the formation of abnormally stable and nonfunctional microtubules, which also results in mitotic arrest. wikipedia.org Therefore, while both this compound and taxanes target microtubules and halt cell division, they do so through opposing mechanisms: one destabilizes while the other stabilizes the microtubule polymer. acs.orgwikipedia.org

The distinct mechanism of this compound, particularly its unique binding site on tubulin, sets it apart from these other classes of cytoskeletal modulators and has made it a subject of significant interest in cancer research. acs.org

Biosynthetic Pathways and Origin

Discovery and Characterization of the Dolastatin Biosynthetic Gene Cluster in Marine Cyanobacteria

The genetic blueprint for dolastatin 10 production was recently discovered in the marine cyanobacterium Caldora penicillata (formerly classified as Symploca sp.). Through a combination of screening environmental DNA libraries and metagenome sequencing, researchers successfully identified the dolastatin biosynthetic gene cluster, designated as the "dol BGC".

The identified cluster is approximately 39-45 kb in length and was found to contain ten predicted genes (dolA-J) whose functions are consistent with the known structure of dolastatin 10. The structure of dolastatin 10, a modified pentapeptide, suggests a hybrid synthesis pathway involving both non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which was confirmed by the gene cluster analysis. The discovery of the dol BGC provided definitive proof that cyanobacteria are the biosynthetic source of dolastatins and laid the groundwork for understanding the production of its various analogs.

Table 1. Genes within the Dolastatin 10 Biosynthetic Gene Cluster (dol) and Their Putative Functions.
GenePredicted Enzyme TypeProposed Function in Dolastatin 10 Biosynthesis
DolAMethyltransferase (MT)Catalyzes C-methylation for Dolaproine (Dap) formation
DolBNon-Ribosomal Peptide Synthetase (NRPS)Incorporates the first amino acid, Dolavaline (Dov), and performs N-methylation
DolCNon-Ribosomal Peptide Synthetase (NRPS)Incorporates Valine
DolDMethyltransferase (MT)Catalyzes O-methylation
DolEMethyltransferase (MT)Catalyzes O-methylation
DolFPolyketide Synthase (PKS)Involved in the synthesis of the Dolaisoleuine (Dil) unit
DolGNon-Ribosomal Peptide Synthetase (NRPS)
DolHPolyketide Synthase (PKS)Involved in the synthesis of the Dolaproine (Dap) unit
DolINon-Ribosomal Peptide Synthetase (NRPS)Incorporates the final amino acid for Dolaphenine (Doe) formation
DolJNon-heme Diiron MonooxygenaseMediates the formation of the terminal thiazole (B1198619) ring of Dolaphenine (Doe)

Data sourced from.

Enzymatic Machinery Involved in the Biosynthesis of Dolastatin 10 and Related Analogs

The biosynthesis of dolastatin 10 is a modular process carried out by a hybrid NRPS-PKS enzymatic assembly line. Each module is responsible for the addition and, in some cases, modification of a specific building block in the growing peptide chain.

The key enzymatic players encoded by the dol BGC include:

Non-Ribosomal Peptide Synthetases (NRPSs): Four NRPS enzymes (DolB, DolC, DolG, DolI) are responsible for recognizing, activating, and incorporating the amino acid units into the peptide backbone. The NRPS machinery allows for the incorporation of non-proteinogenic amino acids, a hallmark of cyanobacterial peptides.

Polyketide Synthases (PKSs): Two PKS enzymes (DolF, DolH) are involved in the synthesis of the unusual amino acid precursors Dolaisoleuine (Dil) and Dolaproine (Dap).

Methyltransferases (MTs): The cluster contains three methyltransferases (DolA, DolD, DolE). DolD and DolE are predicted to be O-methyltransferases, while DolA is predicted to be a C-methyltransferase involved in forming the Dap unit. The NRPS enzyme DolB also contains an integrated N-methyltransferase domain responsible for the dimethylation of the N-terminal Dov unit.

Tailoring Enzymes: A non-heme diiron monooxygenase, DolJ, has been biochemically characterized and is responsible for catalyzing the formation of the C-terminal thiazole moiety of the Dolaphenine (Doe) unit, a critical step in the maturation of the molecule.

The production of dolastatin analogs, such as symplostatin 1, arises from variations in these biosynthetic gene clusters in different cyanobacterial strains. For instance, the symplostatin 1 BGC is highly similar to the dolastatin 10 BGC but contains an additional methyltransferase gene, accounting for the structural difference between the two compounds.

Proposed Biosynthetic Route to Demethyldolastatin 10

The precise biosynthetic pathway for this compound has not been explicitly characterized, but it can be logically inferred from the established pathway of dolastatin 10. Dolastatin 10 features an N,N-dimethylated valine residue (Dolavaline) at its N-terminus. The formation of a demethylated analog, such as N-monomethyl dolastatin 10 (also known as monomethyl auristatin D), has been observed in samples of C. penicillata that also produce dolastatin 10.

This co-occurrence strongly suggests that this compound is a natural analog produced by the same biosynthetic machinery. The proposed biosynthetic route involves the standard assembly of the peptide by the NRPS/PKS enzymes, but with an incomplete methylation at the N-terminus.

The N-methylation is catalyzed by a methyltransferase domain located within the first NRPS module, DolB. The production of this compound likely occurs under one of the following scenarios:

Inefficient Enzymatic Activity: The N-methyltransferase domain of DolB may not be perfectly efficient, occasionally failing to perform the second methylation event before the growing peptide is passed to the next module. This would result in a mixture of mono- and di-methylated final products.

Substrate Limitation: A limited supply of the methyl group donor, S-adenosyl methionine (SAM), within the cell could lead to incomplete methylation reactions.

Shunt Product: The monomethylated intermediate may be prematurely released from the enzymatic assembly line, although this is considered less likely.

Therefore, this compound is most plausibly considered a natural congener of dolastatin 10, arising from the inherent flexibility or occasional inefficiency of the methylating machinery within the dol biosynthetic pathway.

Genetic Engineering Approaches for Modifying Biosynthetic Output

The identification of the dol BGC opens the door to using genetic engineering and synthetic biology tools to manipulate the production of dolastatins. While specific engineering of the dol cluster has not yet been extensively reported, established techniques for modifying NRPS/PKS pathways could be applied to generate novel analogs or improve yields.

Potential genetic engineering strategies include:

Gene Knockout: Inactivating specific genes could lead to the accumulation of biosynthetic intermediates or the production of novel analogs. For example, knocking out one of the methyltransferase genes (e.g., dolA, dolD, or dolE) could produce analogs lacking specific methyl groups, providing insight into structure-activity relationships.

Domain Swapping: NRPS and PKS modules are composed of discrete functional domains. It is theoretically possible to swap domains between different modules or even different BGCs to incorporate alternative starter or extender units, leading to the creation of entirely new dolastatin derivatives.

Heterologous Expression: Expressing the entire dol BGC in a more genetically tractable host organism, such as E. coli or a different cyanobacterial strain, could facilitate higher production yields and simplify the engineering process.

These approaches hold significant potential for creating a library of novel dolastatin analogs, which could possess improved therapeutic properties or serve as new tools for scientific investigation.

Ecological and Evolutionary Context of Natural Product Biosynthesis

Cyanobacteria produce a vast arsenal of structurally diverse and biologically active secondary metabolites, including dolastatins. These compounds are not essential for primary metabolism but are believed to play crucial roles in the survival and ecological success of the producing organisms.

The primary ecological function of dolastatins and other potent cyanobacterial toxins is thought to be chemical defense. In the competitive marine environment, these compounds can deter predators (feeding deterrence). The accumulation of dolastatin 10 in the sea hare Dolabella auricularia is a classic example of a herbivore sequestering toxins from its food source (cyanobacteria) to protect itself from its own predators.

Furthermore, these metabolites can have allelopathic effects, inhibiting the growth of competing organisms such as other bacteria, algae, or the settlement of invertebrate larvae. This chemical warfare helps cyanobacteria secure resources like space and light. The immense structural complexity and potent bioactivity of these molecules are the result of a long evolutionary arms race, where cyanobacteria have continually refined their chemical defenses in response to pressures from predators, competitors, and pathogens.

Synthetic Methodologies and Analog Development

Total Synthesis Strategies for Demethyldolastatin 10 and its Precursors

The total synthesis of this compound and its parent compound, dolastatin 10, is a significant challenge due to the presence of multiple chiral centers and unusual amino acid subunits. Synthetic strategies typically rely on a convergent, sequential elongation approach where the five key amino acid subunits are synthesized individually and then coupled together. rsc.org

A common strategy involves the synthesis of the five requisite building blocks: N,N-dimethyl valine, L-valine, dolaisoleucine (Dil), dolaproine (Dap), and a C-terminal unit, which for this compound is dolaphenine (Doe). rsc.org The assembly of these units is generally performed using standard peptide coupling protocols, starting from the C-terminal dolaphenine and sequentially adding the other units. rsc.org Key challenges in the total synthesis include the stereoselective construction of the complex Dil and Dap units and the efficient coupling of these sterically hindered amino acids. Different approaches to the synthesis primarily vary in the methods used to construct these key precursors. rsc.org For example, one practical approach established a method for creating the Val-Dil dipeptide subunit as a key intermediate to address the challenges associated with its structure. rsc.org

Stereoselective Construction of Key Amino Acid Residues (e.g., Dolaproine, Dolaisoleucine)

Dolaproine (Dap): Several stereoselective methods have been developed for Dap. One effective strategy employs an aldol (B89426) reaction between a chiral oxazolidinone and (S)-prolinal, using dibutylboron triflate to control the stereochemical outcome. thieme-connect.com This is followed by methylation and cleavage to yield N-Boc-dolaproine. thieme-connect.com Another approach utilizes a Baylis-Hillman reaction between N-Boc-prolinal and methyl acrylate, followed by a diastereoselective hydrogenation. researchgate.net Dynamic kinetic resolution (DKR) has also been successfully applied, where the asymmetric hydrogenation of a specific β-keto ester using a chiral Ruthenium catalyst, such as Ru[(S)-MeO-BIPHEP]Br2, allows for the simultaneous and highly diastereoselective control of two new stereogenic centers. acs.orgnih.gov

Dolaisoleucine (Dil): The stereoselective synthesis of dolaisoleucine has also been approached through various methods. A β-ketone ester approach has been developed where an imidazole (B134444) intermediate of isoleucine reacts with the magnesium enolate of ethyl hydrogen malonate, followed by sequential asymmetric reduction and methylation to give the Dil fragment. rsc.org A powerful method involves the use of samarium iodide (SmI2) to mediate a Reformatsky reaction between α-chloroacetyloxazolidinones and an N-Boc-N-methylisoleucinal. nih.govnih.govfigshare.com The stereochemical result of this coupling is controlled by the specific chiral auxiliary used, enabling the selective formation of the desired stereoisomer. nih.govnih.gov Additionally, chiral N-sulfinyl imine chemistry provides a straightforward method to generate the Dil fragment. rsc.org

Semi-synthetic Approaches for Structural Diversification

While total synthesis provides access to the complete molecule, semi-synthetic approaches, starting from the natural product or a late-stage synthetic intermediate, allow for efficient structural diversification. This is crucial for developing analogs with improved properties. For dolastatin 10 and its family, modifications have been explored across the pentapeptide structure.

A common strategy involves modifying the N-terminus or C-terminus of the peptide chain. For instance, solid-phase peptide synthesis (SPPS) has been employed to facilitate the creation of derivatives. nih.gov This method allows for the sequential building of the peptide on a solid support, enabling the easy substitution of amino acid units or the introduction of different functional groups at the termini. One such approach utilized a self-immolative linker on a resin to synthesize C-terminus modified analogs like dolastatinol, a methylene (B1212753) hydroxyl derivative. nih.gov This demonstrates how semi-synthesis can circumvent some of the difficulties of producing complex natural products while enabling the exploration of structure-activity relationships. nih.gov

Rational Design and Synthesis of this compound Analogs

Rational design involves using the known structure-activity relationship (SAR) of a compound to design new analogs with potentially enhanced potency or other desirable characteristics. For this compound, analog development has been extensive, leading to clinically significant compounds like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). rsc.org

Modifications have been focused on several key positions:

N-Terminus (P1 position): The N,N-dimethyl valine unit has been a key site for modification. Replacing this unit has led to the development of numerous potent analogs. mdpi.com

C-Terminus (P5 position): The dolaphenine unit has been substituted with other groups, including those containing heteroatoms or different aromatic systems, to modulate activity and properties for conjugation in ADCs. mdpi.comacs.org

Internal Residues (P2, P3, P4): While less common, modifications to the internal dolaisoleucine, valine, and dolaproine units have also been explored. For example, introducing heteroatoms like azides into the P2 side chain, when combined with a phenylalanine-derived P5 unit, resulted in highly potent compounds. acs.org

The following table summarizes selected rationally designed analogs and their reported biological activities.

Compound/Analog NameModification from this compound/Parent StructureKey Research Finding/ActivityReference
Dolastatinol Addition of a methylene hydroxyl group on the C-terminal thiazole (B1198619) ring of dolastatin 10.A highly potent synthetic analog that retains the strong antiproliferative and cytotoxic properties of the parent compound. nih.gov
Monomethyl Auristatin E (MMAE) C-terminal dolaphenine is replaced with a norephedrine-based unit.A widely used ADC payload with potent antitumor activity; progressed to clinical trials. rsc.org
Monomethyl Auristatin F (MMAF) C-terminal dolaphenine is replaced with a phenylalanine derivative, leaving a charged carboxylate.A potent analog used as an ADC payload; the terminal charge can affect cell permeability. rsc.orgmdpi.com
P2-Azide Analogs Introduction of an azide (B81097) group onto the P2 (dolaisoleucine) side chain.The resulting analogs showed potent in vitro activity, particularly when a phenylalanine derivative was at the P5 position. acs.org
TZT-1027 (Soblidotin) Modifications to the dolaphenine unit of dolastatin 10.An analog that advanced to clinical trials, demonstrating the value of C-terminal modification. rsc.org

This table is generated based on available data and is not exhaustive.

Chemoenzymatic Synthesis and Biocatalysis in this compound Production

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for producing complex molecules like this compound. nih.govnih.gov This approach leverages the high selectivity and mild reaction conditions of enzymes to overcome challenges in traditional organic synthesis, such as the construction of chiral centers. thieme-connect.comnih.gov

While the literature on the specific use of chemoenzymatic methods for the entire production of this compound is not extensive, the principles are highly applicable. For instance, enzymes could be used for the stereoselective synthesis of the complex amino acid precursors. nih.gov Biocatalysis could also play a role in the late-stage macrocyclization for related cyclic depsipeptides, where thioesterase (TE) domains have shown utility. researchgate.net Recently, the biosynthetic gene cluster for dolastatin 10 was identified in a marine cyanobacterium. nih.gov This discovery opens the door to future work in synthetic biology and biocatalysis, where the enzymes involved in the natural assembly of the molecule, such as the nonheme diiron monooxygenase DolJ responsible for thiazole formation, could be harnessed in engineered systems for more efficient and sustainable production of dolastatin 10 and its analogs. nih.gov

Structure Activity Relationship Sar Studies for Biological Function

Impact of Core Peptide Modifications on Tubulin Interaction and Inhibition

Demethyldolastatin 10, a linear pentapeptide, derives its potent cytotoxic and tubulin polymerization inhibitory effects from its unique structure. nih.govnih.gov SAR studies have been crucial in elucidating the roles of its constituent parts. The molecule is a natural product, which can make SAR-related structural modifications challenging. nih.gov However, synthetic efforts have enabled the exploration of its chemical space. nih.gov

The core peptide of this compound consists of four amino acid units and a C-terminal thiazole (B1198619) ring. nih.gov Its mechanism of action involves binding to β-tubulin, which inhibits tubulin polymerization and tubulin-dependent GTP hydrolysis. nih.govnih.gov This interaction ultimately leads to apoptosis. nih.gov

Modifications at the C-terminus have been shown to significantly impact activity. For instance, the creation of dolastatinol, a derivative with a methylene (B1212753) hydroxyl tether on the thiazole ring, maintains the crucial dimethylated N-terminus while allowing for further modifications. nih.gov This suggests that while the C-terminal thiazole is important, it can be altered to create new analogs with potentially improved properties. nih.gov

The table below summarizes the key components of this compound and related compounds, highlighting the structural differences that influence their activity.

Compound NameN-TerminusUnit 1Unit 2Unit 3C-TerminusKey Feature
This compound DimethylatedValineDolaisoleucine (Dil)Dolaproine (Dap)Dolaphenine (Doe) with a thiazole ringNatural product, highly potent. nih.gov
Monomethyl auristatin E (MMAE) MonomethylatedValineDolaisoleucine (Dil)Dolaproine (Dap)NorephedrineC-terminal amine instead of thiazole. nih.gov
Monomethyl auristatin F (MMAF) MonomethylatedValineDolaisoleucine (Dil)Dolaproine (Dap)Phenylalanine (Phe)C-terminal phenylalanine. nih.gov
Dolastatinol DimethylatedValineDolaisoleucine (Dil)Dolaproine (Dap)Thiazole ring with a methylene hydroxyl tetherC-terminal modification of this compound. nih.gov

These studies underscore the importance of the core peptide structure in the interaction with tubulin. Even minor changes, such as the C-terminal modification in dolastatinol, can preserve the potent inhibitory activity of the parent compound. nih.gov

Analysis of Chiral Isomers and Stereochemical Requirements for Activity

The biological activity of complex molecules like this compound is highly dependent on their three-dimensional structure, including the specific stereochemistry at chiral centers. nih.govnih.gov Chirality is a fundamental property of biological macromolecules, such as enzymes and receptors, and their interactions with chiral molecules are often highly stereoselective. nih.gov Consequently, different enantiomers of a chiral drug can exhibit significant differences in their biological activity, potency, and metabolic profiles. nih.gov

While specific studies on the chiral isomers of this compound are not extensively detailed in the provided search results, the principles of stereochemistry in drug action strongly suggest that any alteration to the natural stereoconfiguration of its amino acid subunits would likely have a profound impact on its biological activity. nih.govnih.gov For many bioactive compounds, the biological activity resides predominantly in one enantiomer. nih.gov Therefore, the synthesis of this compound and its analogs must carefully control the stereochemistry to ensure the desired pharmacological effect.

The importance of stereochemistry is further highlighted by the challenges in synthesizing these complex molecules, where maintaining the correct chiral form is a critical aspect of the synthetic strategy. nih.gov The specific spatial arrangement of the functional groups in this compound is essential for its high-affinity interaction with tubulin, and any deviation from this arrangement would likely lead to a significant loss of potency.

Contribution of Individual Amino Acid Subunits and Peptide Fragments to Potency

The remarkable potency of this compound is a result of the synergistic contribution of its individual amino acid subunits. nih.gov The peptide is composed of several unique amino acids, including dolaisoleucine (Dil) and dolaproine (Dap), in addition to more common residues like valine. nih.gov The N-terminal unit and the subsequent three amino acid units form the core structure that is essential for its biological activity.

SAR studies have revealed that modifications to these subunits can dramatically alter the compound's potency. For example, the N-terminal dimethylated valine is a key feature for its high cytotoxicity. nih.gov Analogs like Monomethyl auristatin E (MMAE), which has a monomethylated N-terminus, are still highly potent and are used in antibody-drug conjugates (ADCs). nih.govnih.gov This indicates that while the dimethylation is significant, a single methyl group at this position is sufficient for potent activity.

The C-terminal fragment also plays a crucial role. In this compound, this is a dolaphenine (Doe) unit with a thiazole ring. nih.gov In the highly potent analog MMAF, the C-terminus is a phenylalanine residue. nih.gov The ability to substitute this part of the molecule while retaining high potency has been instrumental in the development of ADCs, where the C-terminus is often the site of conjugation to an antibody. nih.gov

The table below details the contribution of different fragments to the activity of this compound and its analogs.

Fragment/SubunitPositionImportance for ActivityExample of ModificationImpact of Modification
N-terminal amino acidN-terminusCrucial for high cytotoxicity. nih.govMonomethylation (as in MMAE)Retains high potency, suitable for ADCs. nih.govnih.gov
Dolaisoleucine (Dil)Unit 2Part of the core peptide backbone essential for tubulin binding. nih.gov
Dolaproine (Dap)Unit 3Part of the core peptide backbone essential for tubulin binding. nih.gov
C-terminal unitC-terminusInfluences potency and provides a site for conjugation. nih.govReplacement of dolaphenine with phenylalanine (as in MMAF)Retains high potency and allows for conjugation. nih.gov

These findings demonstrate that while the entire peptide sequence is important for the exceptional potency of this compound, certain subunits can be modified to fine-tune its properties for therapeutic applications.

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. jocpr.comwikipedia.org This method is instrumental in drug discovery for predicting the activity of new compounds, optimizing lead compounds, and understanding the molecular features responsible for their therapeutic effects. jocpr.comnih.gov QSAR models are mathematical equations that relate physicochemical properties or structural descriptors of molecules to their biological activities. wikipedia.org

In the context of this compound and its analogs, QSAR studies can provide valuable insights into the structural requirements for potent tubulin inhibition. By analyzing a series of related compounds with known activities, a QSAR model can be developed to identify the key molecular descriptors that influence their potency. nih.gov These descriptors can include properties such as molecular size, shape, hydrophobicity, and electronic effects. jocpr.com

The development of a QSAR model for this compound analogs would typically involve the following steps:

Data Collection: Assembling a dataset of this compound analogs with their corresponding biological activities (e.g., IC50 values for tubulin polymerization inhibition). nih.gov

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog in the dataset. mdpi.com

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: Rigorously validating the model to ensure its predictive power and robustness. jocpr.com

A well-validated QSAR model can then be used to predict the activity of newly designed analogs before they are synthesized, thereby saving time and resources in the drug discovery process. jocpr.com For instance, a QSAR study on anticancer compounds targeting the melanoma cell line SK-MEL-2 successfully identified key structural features responsible for their activity and guided the design of new, more potent molecules. nih.gov Similarly, 3D-QSAR models have been developed for other natural product analogs to understand their structure-activity relationships and screen for potential new leads. nih.gov

Development of Predictive Models for this compound Analogs

The development of predictive models for this compound analogs is a key step in the rational design of new anticancer agents with improved properties. nih.gov These models, often based on QSAR or machine learning approaches, aim to forecast the biological activity of novel compounds based on their chemical structure. frontiersin.orgresearchgate.net By leveraging existing data on the activity of known analogs, these models can guide the synthesis of new molecules with enhanced potency and selectivity. jocpr.com

The process of developing a predictive model for this compound analogs would involve several stages:

Dataset Curation: A diverse set of this compound analogs with measured biological activities (e.g., against various cancer cell lines) would be compiled. nih.gov

Feature Selection: Relevant molecular descriptors that capture the structural variations within the analog series would be calculated. mdpi.com

Model Training and Validation: Machine learning algorithms, such as random forests or support vector machines, would be trained on a portion of the dataset and then validated on a separate test set to assess their predictive performance. frontiersin.org

The ultimate goal of these models is to create a reliable in silico tool for screening virtual libraries of potential this compound analogs. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, accelerating the discovery of new drug candidates. researchgate.net For example, predictive models have been successfully used to identify potential inhibitors of S100A9, a therapeutic target in various diseases, by applying machine learning classifiers to 2D-molecular descriptors. frontiersin.org

The development of such models for this compound would be particularly valuable given the complexity of its structure and the challenges associated with its synthesis. nih.gov By providing a predictive framework, these computational tools can help to navigate the vast chemical space of possible analogs and focus experimental efforts on the most promising candidates.

Advanced Applications in Chemical Biology Research

Demethyldolastatin 10 as a Cytotoxic Payload in Antibody-Drug Conjugate Research

This compound, also known as Monomethylauristatin D (MMAD), is a potent tubulin inhibitor utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs). aacrjournals.orgnih.goveddc.sg ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic agent, delivering the payload directly to cancer cells while minimizing damage to healthy tissue. mdpi.com The auristatin family, including MMAD and its more widely studied relatives Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), are synthetic derivatives of dolastatin 10 and are frequently employed as ADC payloads due to their high potency. nih.govtheprismlab.orgacs.org

The mechanism of action for auristatin-based ADCs involves the antibody binding to a specific antigen on the surface of a cancer cell, followed by internalization of the ADC-antigen complex. theprismlab.org Once inside the cell, the linker connecting the antibody to the payload is cleaved, releasing the active drug. aacrjournals.org In the case of MMAD, its release into the cytoplasm leads to the inhibition of tubulin polymerization, a critical process for cell division, which ultimately results in G2/M phase cell cycle arrest and apoptosis. mdpi.com

Research has explored various strategies for conjugating MMAD to antibodies. One method involves a stable oxime-ligation process to create near-homogenous ADCs with a drug-to-antibody ratio (DAR) of approximately 2. aacrjournals.org These site-specific conjugates have demonstrated potent in vitro cytotoxic activity against HER2-positive cancer cells and have shown to be more effective in vitro compared to ADCs prepared through less precise cysteine alkylation methods. aacrjournals.org An ADC featuring MMAD, PF-06804103, entered a phase I clinical trial, although it was later discontinued. frontiersin.org The development of auristatin-based ADCs continues to be an active area of research, with a focus on optimizing linkers, investigating structure-activity relationships, and exploring new antibody targets to enhance the therapeutic window and efficacy of these targeted agents. nih.govnih.gov

CompoundAlias(es)Key Research FindingCitations
This compoundMMAD, Monomethylauristatin DUsed as a payload in ADCs (e.g., PF-06804103); potent tubulin inhibitor. Site-specific conjugation yields ADCs with good pharmacokinetic properties. aacrjournals.orgfrontiersin.org
Monomethyl Auristatin EMMAEA widely used, cell-permeable ADC payload found in approved drugs like Adcetris® and Polivy®. Its ability to diffuse into adjacent cells can cause a "bystander effect." nih.govmdpi.comfrontiersin.orgnih.gov
Monomethyl Auristatin FMMAFAn auristatin derivative with reduced cell permeability compared to MMAE, which can limit bystander toxicity. When conjugated to an antibody, it maintains potent, receptor-restricted tumor cell killing. aacrjournals.orgmdpi.com

Development and Application of this compound-Derived Chemical Probes for Target Validation

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study that target's function in cells and organisms. mdpi.comresearchgate.net These tools are essential for target validation, the process of confirming that modulating a specific biological target has the desired therapeutic effect before embarking on extensive drug development. plos.orgtandfonline.com this compound, due to its high potency and specific mechanism of action, serves as an excellent chemical probe for validating tubulin as a therapeutic target and for exploring the cellular consequences of its inhibition. aacrjournals.orgresearchgate.net

By potently inhibiting tubulin polymerization, this compound allows for the precise dissection of cellular pathways that depend on a functional microtubule cytoskeleton. researchgate.net Its application in cellular assays helps to establish a direct link between the inhibition of tubulin and observed phenotypic outcomes, such as cell cycle arrest, mitotic catastrophe, and apoptosis. mdpi.com

Furthermore, the synthesis and study of this compound analogs contribute to a deeper understanding of the structure-activity relationship (SAR) for tubulin inhibitors. nih.govnih.gov By modifying different subunits of the molecule and assessing the impact on cytotoxic activity, researchers can map the structural requirements for effective tubulin binding. nih.gov This information is invaluable not only for designing next-generation anticancer drugs but also for developing more refined chemical probes with altered properties, such as increased selectivity or the inclusion of functional handles for further biochemical studies. nih.govnih.gov

Utilization of this compound Analogs in Cellular Imaging and Tracking Studies

The ability to visualize the distribution of a drug within cells and tissues is crucial for understanding its mechanism of action and optimizing its delivery. To this end, analogs of potent molecules like this compound can be modified for use in cellular imaging and tracking studies. nih.govbiorxiv.org This is typically achieved by attaching a fluorescent dye or other reporter molecule to the drug, creating a probe that can be monitored using advanced microscopy techniques. plos.org

Research in the field of ADCs has demonstrated the feasibility of this approach with auristatins. In one study, an MMAF-based ADC was labeled with the fluorescent dye Cy5. aacrjournals.org Noninvasive imaging allowed researchers to track the ADC and confirm its spatial localization to HER2-positive tumors, but not to HER2-negative tumors, providing direct visual evidence of targeted delivery. aacrjournals.org Another study describes the development of a dual-labeled fluorescent ADC, which combines a therapeutic agent (paclitaxel) and a near-infrared fluorophore on a single antibody, enabling concurrent cancer detection and treatment monitoring. plos.org

While specific examples of fluorescently labeled this compound are not widely reported, the principles are well-established. By synthesizing an analog of this compound that incorporates a fluorescent tag—without significantly compromising its ability to bind tubulin—researchers could directly visualize its subcellular localization, track its uptake and efflux, and monitor its interaction with the microtubule network in real-time within living cells. biorxiv.org Such probes would be powerful tools for elucidating the fine details of its cytotoxic activity and for evaluating the delivery efficiency of various targeted systems. researchgate.net

Integration of this compound in High-Throughput Phenotypic Screening Platforms

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those that elicit a specific biological response. eddc.sgnih.gov Phenotypic screening, a type of HTS, focuses on observable changes in cell morphology or function rather than on a single molecular target. researchgate.netinventia.life this compound and its potent analogs are valuable components in such screening platforms for several applications.

One key application is in the discovery and optimization of ADCs. HTS can be used to screen large libraries of antibody variants or conjugation chemistries to identify combinations that produce stable and potent ADCs. nih.gov For example, a high-throughput method was developed to screen hundreds of engineered antibody variants conjugated to an MMAE derivative to identify the most stable conjugation sites. nih.gov Similarly, the PRISM screening assay enables the profiling of ADCs, including those with auristatin payloads, against hundreds of cancer cell lines simultaneously to identify new potential targets and biomarkers of sensitivity or resistance. theprismlab.org

Beyond ADCs, this compound can be used as a tool compound in broader phenotypic screens. For instance, it could be used to screen for small molecules that either enhance or suppress its cytotoxic effects, potentially identifying novel synergistic drug combinations or mechanisms of drug resistance. nih.gov Given its defined mechanism of inducing G2/M arrest, it can also serve as a reference compound in screens designed to find other molecules that perturb the cell cycle. mdpi.com The integration of potent, well-characterized cytotoxins like this compound into advanced HTS platforms accelerates the identification of new therapeutic strategies and deepens the understanding of cancer cell biology.

Mechanistic Studies Employing this compound in Cellular Pathway Elucidation

The primary mechanism of action of this compound is the potent inhibition of tubulin polymerization. aacrjournals.orgtheprismlab.org This specific activity makes it an invaluable tool for mechanistic studies aimed at elucidating the complex cellular pathways governed by microtubule dynamics. When this compound is introduced to cells, it binds to tubulin dimers, preventing them from assembling into microtubules. researchgate.net This disruption of the cytoskeleton has profound downstream consequences, which researchers can study to understand fundamental cellular processes.

The most immediate effect is the arrest of the cell cycle in the G2/M phase, as functional microtubules are essential for forming the mitotic spindle required for chromosome segregation. mdpi.commdpi.com Mechanistic studies use this compound to induce this state and then probe the associated molecular changes. Assays such as immunofluorescence microscopy can visualize the disorganized microtubules and aberrant spindle formation, while flow cytometry can quantify the accumulation of cells in the G2/M phase. frontiersin.orgmdpi.com

Q & A

Q. What is the molecular mechanism by which Demethyldolastatin 10 (MMAD) inhibits microtubule dynamics, and how is this characterized experimentally?

this compound acts as a potent microtubule-disrupting agent by binding to tubulin at the vinca alkaloid site, preventing polymerization and inducing mitotic arrest. Methodologically, this is validated via in vitro tubulin polymerization assays using purified bovine tubulin and fluorescence-based quantification . Competitive binding studies with labeled vinca alkaloids (e.g., [³H]-vincristine) further confirm its binding specificity. Researchers should pair these assays with live-cell imaging to correlate biochemical inhibition with mitotic arrest in cancer cell lines (e.g., HER2+ SK-BR-3 cells) .

Q. What are the critical parameters for synthesizing and characterizing this compound in laboratory settings?

Synthesis requires precise control of reaction conditions (e.g., temperature, pH) for coupling dolavetine subunits via peptide bonds. Characterization involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular identity (C₄₁H₆₆N₆O₆S, MW: 771.06). Purity must be verified via reverse-phase HPLC (>95%), with stability assessments under varying storage conditions (e.g., -80°C vs. lyophilized state) . For reproducibility, detailed synthetic protocols should include solvent ratios, catalyst concentrations, and purification steps .

Q. How do researchers design in vitro cytotoxicity assays for this compound, and what controls are essential?

Cytotoxicity is assessed using dose-response curves (0.1–100 nM) in cancer cell lines, with IC₅₀ values calculated via nonlinear regression (e.g., GraphPad Prism). Controls include:

  • Positive controls : Paclitaxel or vinblastine to validate assay sensitivity.
  • Negative controls : Vehicle-only treatments (e.g., DMSO).
  • Cell viability controls : ATP-based assays (e.g., CellTiter-Glo) to distinguish cytostasis from apoptosis. Researchers must report cell line authentication, passage numbers, and culture conditions to ensure reproducibility .

Advanced Research Questions

Q. What strategies improve the tumor-specific delivery of this compound in antibody-drug conjugates (ADCs), and how is conjugation efficiency quantified?

Site-specific conjugation (e.g., engineered cysteine residues or non-natural amino acids) enhances homogeneity and stability. Efficiency is quantified using hydrophobic interaction chromatography (HIC) to resolve drug-to-antibody ratio (DAR) variants and LC-MS to verify covalent linkages. In vivo efficacy is validated in xenograft models (e.g., HER2+ BT-474 tumors in mice), with pharmacokinetic studies measuring plasma stability and tumor accumulation .

Q. How can researchers reconcile discrepancies between in vitro cytotoxicity and in vivo efficacy data for this compound-based ADCs?

Discrepancies often arise from poor tumor penetration, off-target toxicity, or ADC payload release inefficiency. To address this:

  • Perform biodistribution studies with radiolabeled ADCs to quantify tumor uptake.
  • Use pharmacodynamic markers (e.g., cleaved caspase-3 for apoptosis) in tumor biopsies.
  • Optimize linker chemistry (e.g., protease-cleavable vs. pH-sensitive) to enhance payload release .

Q. What statistical approaches are recommended for analyzing synergistic effects when combining this compound with other anticancer agents?

Synergy is evaluated using the Chou-Talalay method, which calculates combination indices (CI) via CompuSyn software. Dose-response matrices (e.g., 4×4 concentrations) are tested in cell viability assays, with CI <1 indicating synergy. Researchers should validate findings in 3D spheroid models to mimic tumor microenvironments and account for drug penetration variability .

Methodological and Data Analysis Questions

Q. How should researchers address batch-to-batch variability in this compound synthesis during preclinical studies?

Implement a quality-by-design (QbD) approach:

  • Define critical quality attributes (CQAs): Purity, solubility, and stability.
  • Use design of experiments (DoE) to optimize reaction parameters (e.g., DOE software like JMP).
  • Conduct accelerated stability studies (40°C/75% RH) to identify degradation products via LC-MS .

Q. What in vivo models are most appropriate for evaluating the therapeutic window of this compound-based ADCs?

Use orthotopic or patient-derived xenograft (PDX) models to mimic human tumor biology. Toxicity studies in rodents should monitor:

  • Hematological toxicity : Complete blood counts (CBCs).
  • Neurotoxicity : Rotarod tests for motor function.
  • Maximum tolerated dose (MTD) : Determined via escalating dose regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.